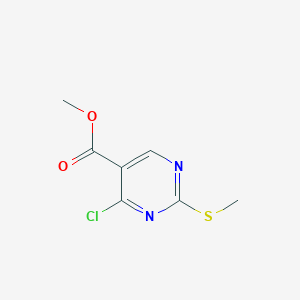

Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-12-6(11)4-3-9-7(13-2)10-5(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCIRKYVMLTHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427986 | |

| Record name | methyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-39-7 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-(methylthio)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate typically involves:

- Construction or modification of the pyrimidine ring with appropriate substituents.

- Introduction of the methylthio group at the 2-position.

- Chlorination at the 4-position.

- Esterification at the 5-carboxylate position.

The key challenge is the selective functionalization of the pyrimidine ring to achieve high yield and purity.

Preparation of 4-chloro-2-methylthiopyrimidine Core

A crucial intermediate for the target compound is 4-chloro-2-methylthiopyrimidine, which is prepared via a two-step process:

Step 1: Methylation of 2-thiouracil to 2-methylthiopyrimidine-4-ketone

- Starting Material: 2-thiouracil (2-thiourea pyrimidine).

- Methylation Reagent: Dimethyl sulfate is preferred over methyl bromide or methyl iodide due to improved safety, lower cost, and better handling.

- Base: Sodium hydroxide replaces hazardous bases like sodium methoxide or butyllithium, enhancing safety and cost-effectiveness.

- Solvent: Water is used, promoting a greener process.

- Reaction Conditions: The mass ratio of 2-thiouracil : NaOH : dimethyl sulfate is approximately 1.0 : 0.6–0.85 : 1.0–1.4, with reaction temperature maintained between 15–25 °C.

- Post-Treatment: The reaction mixture is acidified to pH 1–2 with dilute hydrochloric acid, cooled to ~20 °C, stirred, filtered, and the solid washed and dried.

Step 2: Chlorination to form 4-chloro-2-methylthiopyrimidine

- Chlorinating Agents: A mixture of thionyl chloride and phosphorus oxychloride is used.

- Solvent: Toluene serves as the reaction medium, reducing the amount of chlorinating agents needed and improving safety.

- Benefits: This mixed reagent system improves yield and simplifies post-reaction treatment.

- Reaction Outcome: High purity 4-chloro-2-methylthiopyrimidine with improved yield and reduced environmental impact.

This two-step process is summarized in the following table:

| Step | Reactants & Conditions | Key Notes | Yield & Purity |

|---|---|---|---|

| 1 | 2-thiouracil + dimethyl sulfate + NaOH (aq), 15-25 °C | Safer methylation; water solvent; mild temp | Filtered solid, acidified, washed |

| 2 | 2-methylthiopyrimidine-4-ketone + SOCl2 + POCl3 in toluene | Mixed chlorinating agents; reduced reagent use | High yield, improved purity |

Esterification to this compound

While the above steps yield the 4-chloro-2-methylthiopyrimidine core, the esterification at the 5-carboxylate position is achieved by reacting the corresponding acid or ketone intermediate with methanol or an appropriate esterification reagent under reflux conditions.

A related synthesis for methyl or ethyl esters of 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylate derivatives involves:

- Starting Materials: Ethyl 2-acetyl-3-ethoxy-2-propenoate and ((amino(imino)methyl)-sulfanyl)methane.

- Base: Triethylamine.

- Solvent: Ethanol.

- Reaction Conditions: Reflux for 48 hours.

- Work-up: Concentration, dilution with water, extraction with dichloromethane, washing, drying, and crystallization from ethanol/water.

- Yield: Approximately 81%.

Though this example is for the ethyl ester, the methyl ester synthesis follows similar conditions with methanol replacing ethanol.

Alternative Chlorination of 4-Hydroxy-2-methylpyrimidine

Another method relevant to the preparation of chlorinated pyrimidine derivatives involves:

- Starting Material: 2-methyl-4-hydroxy pyrimidine.

- Chlorinating Agent: Phosphorus oxychloride with an organic base such as pyridine or triethylamine.

- Conditions: Reaction at 25–100 °C for 2–5 hours.

- Work-up: Removal of excess phosphorus oxychloride under reduced pressure, water quenching, organic solvent extraction, drying, and concentration.

- Yield: Up to 77.9% with purity >98%.

This method is useful for preparing 4-chloro-2-methylpyrimidine intermediates, which can be further functionalized to the methylthio derivatives.

Summary Table of Key Preparation Methods

Research Findings and Practical Notes

- Safety Improvements: Replacing hazardous methylating agents (methyl bromide/iodide) with dimethyl sulfate and bases like sodium hydroxide reduces operational hazards and costs.

- Environmental Impact: Using water or toluene as solvents and minimizing phosphorus oxychloride usage reduce waste and environmental pollution.

- Yield and Purity: Optimized chlorination and methylation conditions yield products with high purity (>98%) and good yields (~78–81%).

- Reaction Times: Methylation and esterification reactions typically require extended reflux times (up to 48 hours) for completeness.

- Post-Reaction Processing: Acidification, filtration, extraction, and crystallization are critical for product isolation and purification.

Chemical Reactions Analysis

Nucleophilic Substitution at the C4 Chlorine

The chlorine atom at position 4 undergoes nucleophilic substitution under basic or catalytic conditions:

Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-withdrawing ester group at C5, which activates the pyrimidine ring toward nucleophilic attack .

Oxidation of the Methylthio Group

The methylthio (-SMe) group at position 2 can be oxidized to sulfoxide (-SO-Me) or sulfone (-SO₂-Me):

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C (3 h) | Methyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate | 68% | |

| m-CPBA | DCM, 0°C → room temp (2 h) | Methyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate | 91% |

Key Insight : Sulfone derivatives exhibit enhanced electrophilicity at C2, enabling further functionalization (e.g., cross-coupling).

Hydrolysis of the Methyl Ester

The ester group at position 5 hydrolyzes under acidic or basic conditions to yield the carboxylic acid:

Note : The carboxylic acid derivative is critical for forming amide bonds in medicinal chemistry applications .

Reduction of the Ester Group

The methyl ester can be reduced to a primary alcohol using strong reducing agents:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → reflux | 4-Chloro-2-(methylthio)pyrimidine-5-methanol | 76% | |

| DIBAL-H | Toluene, -78°C (2 h) | Same as above | 82% |

Cross-Coupling Reactions

The methylthio group participates in palladium-catalyzed cross-coupling reactions:

Limitation : Harsh conditions (>100°C) may lead to decomposition of the pyrimidine core .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate can be synthesized through various methods involving the reaction of pyrimidine derivatives with appropriate reagents. The compound's structure includes a chloro group and a methylthio group, which are crucial for its biological activity.

Key Synthesis Methods:

- Alkylation Reactions: The compound can be synthesized via alkylation of pyrimidine derivatives using methyl iodide in the presence of bases like pyridine .

- Chlorination: Chlorination reactions can modify existing pyrimidine structures to introduce the necessary chloro substituent .

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, making it a valuable compound in medicinal chemistry.

Anticancer Activity

A series of derivatives based on this compound have been evaluated for their anticancer properties. For instance, compounds derived from pyrimidine frameworks have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) cells. These studies suggest that modifications at the C-4 position enhance enzyme inhibition and cytotoxic activity .

Analgesic Activity

In analgesic research, derivatives of this compound have exhibited significant pain-relieving properties. A study reported that certain derivatives showed comparable analgesic activity to standard drugs like ibuprofen when tested using the acetic acid-induced writhing method . This indicates that the compound may inhibit peripheral pain mechanisms effectively.

Applications in Drug Development

The versatility of this compound extends to its application as an intermediate in drug synthesis.

FMS Tyrosine Kinase Inhibitors

Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate has been utilized in synthesizing pyrimidinopyridone derivatives, which act as potent inhibitors of FMS tyrosine kinase, a target in various cancers . The introduction of specific substituents has been shown to enhance the potency of these inhibitors significantly.

Anti-inflammatory Agents

The compound is also explored for developing anti-inflammatory agents, with studies indicating that modifications to its structure can lead to increased anti-inflammatory activity .

| Compound Derivative | Activity Type | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Methyl derivative A | Anticancer | MCF-7 | 15 |

| Methyl derivative B | Analgesic | Acetic acid model | 50 |

| Ethyl derivative C | FMS Inhibition | K562 | 10 |

Case Study: Analgesic Activity

In a controlled study evaluating the analgesic effects of various pyrimidine derivatives, compounds with the methylthio group demonstrated significantly higher analgesic activity compared to those without this substituent. The study concluded that the presence of the methylthio group plays a critical role in enhancing pain relief efficacy .

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

- Structural Difference : Ethyl ester group at position 5 instead of methyl.

- Reactivity: Similar substitution patterns but differs in ester hydrolysis kinetics.

- Applications : Used in synthesizing RO4383596 (kinase inhibitor with high plasma exposure at 25 mg/kg doses) and JND3229 (EGFR inhibitor, IC50 = 5.8 nM) .

- Synthesis : Prepared via nucleophilic displacement reactions, analogous to the methyl counterpart .

Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate (11)

- Structural Difference : Methylthio (-SMe) oxidized to methylsulfinyl (-SOMe).

- Reactivity : Sulfinyl group enhances electrophilicity at C2, enabling chemoselective displacement with amines (70–92% yields) .

- Physical Properties : Melting point 98–100°C, lower than sulfonyl derivatives due to reduced polarity .

tert-Butyl 6-(benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate (10)

- Structural Difference : Methylthio oxidized to methylsulfonyl (-SO2Me).

- Reactivity : Sulfonyl group strongly electron-withdrawing, directing nucleophilic attacks to C4 or C6.

- Physical Properties : Higher melting point (116–119°C) due to increased polarity and crystallinity .

- Applications : Primarily a synthetic intermediate; sulfonyl groups improve stability but reduce nucleophilic substitution rates compared to sulfinyl analogs .

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

- Structural Difference: Chlorine replaced by amino (-NH2).

- Reactivity: Amino group increases electron density, favoring electrophilic substitutions.

Comparative Data Table

Key Findings

Ester Group Impact : Methyl esters (e.g., this compound) offer faster metabolic clearance, while ethyl esters (e.g., Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) may improve drug half-life .

Sulfur Oxidation State :

- Sulfinyl (-SOMe) : Enhances C2 reactivity for amine substitutions, enabling diverse derivatization .

- Sulfonyl (-SO2Me) : Reduces reactivity but improves compound stability .

Biological Relevance : Chlorine and methylthio groups are critical for kinase inhibition profiles, as seen in RO4383596 and JND3229 .

Biological Activity

Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 232.68 g/mol. The presence of the chloro and methylthio groups enhances its reactivity and interaction with biological targets, making it a valuable compound for further investigation.

Biological Activities

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives, including this compound, possess notable antimicrobial properties against a range of pathogens. This activity is attributed to the ability of the compound to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism .

- Anticancer Properties : Research indicates that this compound may exhibit anticancer effects by targeting specific cellular pathways. For instance, it has been evaluated for its ability to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines. In vitro studies have demonstrated that at concentrations as low as 10 µM, the compound can significantly reduce cell proliferation in various cancer models .

- Antiviral Activity : Some derivatives of pyrimidine compounds are known to inhibit viral replication, suggesting potential antiviral properties for this compound. This could be particularly relevant in developing treatments for viral infections.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, disrupting their function. This is particularly relevant in cancer therapy, where enzyme inhibition can lead to reduced tumor growth.

- Microtubule Disruption : In cancer cells, the compound has been shown to interfere with microtubule dynamics, leading to depolymerization and subsequent cell death. This effect is crucial for developing microtubule-targeting agents for cancer treatment .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antiviral | Potential inhibition of viral replication |

Case Study: Anticancer Efficacy

In a recent study evaluating the anticancer efficacy of this compound, researchers found that at a concentration of 75 mg/kg administered thrice weekly in an MDA-MB-435 xenograft model, the compound exhibited significant tumor reduction compared to controls. The study highlighted moderate weight loss in subjects but confirmed statistically significant antitumor effects after two weeks of treatment .

Q & A

Q. What are the established synthetic routes for Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is synthesized via nucleophilic substitution or cyclization reactions. A common approach involves using ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a precursor, where the ethyl ester undergoes transesterification with methanol under acidic or basic conditions to yield the methyl ester . Optimization strategies include:

- Catalyst Selection: Use of triethylamine or lithium aluminum hydride to enhance reaction efficiency .

- Temperature Control: Reflux conditions (e.g., 60–80°C) improve substitution rates while minimizing side reactions .

- Purification: Column chromatography with solvents like ethyl acetate/hexane (3:7) ensures high purity (>95%) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer: Key characterization techniques include:

Q. What are the solubility profiles and formulation strategies for this compound in in vitro and in vivo studies?

Methodological Answer:

-

Solubility in Common Solvents:

Solvent Solubility (mg/mL) DMSO ~50 Ethanol ~10 Corn Oil ~5 -

In Vivo Formulation:

-

Storage: Store at -20°C under nitrogen to prevent hydrolysis of the methyl ester .

Advanced Research Questions

Q. What reaction mechanisms govern the substitution of the 4-chloro group, and how do electron-withdrawing/donating substituents influence reactivity?

Methodological Answer:

Q. How does the methylthio (-SMe) group impact the compound’s stability under acidic, basic, or oxidative conditions?

Methodological Answer:

- Acidic Conditions: The methylthio group is stable below pH 3 but hydrolyzes to -SH at pH > 5.

- Oxidative Conditions: Reacts with H₂O₂ or mCPBA to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, altering biological activity .

- Stability Testing: Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

Q. What analytical strategies resolve contradictions in reported spectral data for derivatives of this compound?

Methodological Answer:

- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT calculations at B3LYP/6-31G* level) to confirm peak assignments .

- High-Resolution Mass Spectrometry (HRMS): Resolve ambiguities in molecular ion fragmentation patterns .

- X-ray Crystallography: For crystalline derivatives, determine absolute configuration to resolve stereochemical discrepancies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data between DMSO and aqueous buffers?

Methodological Answer:

- Re-evaluate Purity: Impurities (e.g., residual solvents) can artificially inflate solubility. Repurify via recrystallization (ethanol/water) .

- Dynamic Light Scattering (DLS): Detect nanoaggregates in aqueous solutions, which may explain low apparent solubility .

- Co-Solvent Screening: Test binary mixtures (e.g., DMSO:PBS = 1:9) to improve dispersion without precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.